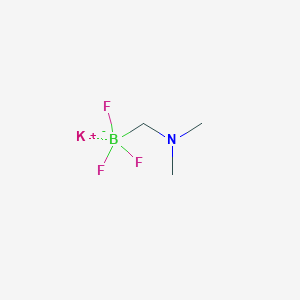

Potassium ((dimethylamino)methyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(dimethylamino)methyl-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8BF3N.K/c1-8(2)3-4(5,6)7;/h3H2,1-2H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVQKXNUTHTPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](CN(C)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8BF3KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20670582 | |

| Record name | Potassium [(dimethylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150655-04-1 | |

| Record name | Potassium [(dimethylamino)methyl](trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20670582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium dimethylaminomethyl trifluoroboronate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium ((dimethylamino)methyl)trifluoroborate

Foreword: The Ascendancy of Organotrifluoroborates in Modern Synthesis

In the landscape of contemporary organic chemistry, potassium organotrifluoroborates have emerged as exceptionally versatile and robust reagents.[1][2] Their superior stability to air and moisture, compared to their boronic acid counterparts, has solidified their role as indispensable tools in synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions.[3][4] This guide provides an in-depth exploration of a specific, yet highly valuable, member of this class: Potassium ((dimethylamino)methyl)trifluoroborate. This compound, with its unique structural features, serves as a critical building block for the introduction of the (dimethylamino)methyl moiety in the synthesis of complex molecules, finding applications in pharmaceutical and materials science research.[3] We will delve into the practical aspects of its synthesis, purification, and comprehensive characterization, offering insights grounded in established chemical principles and field-proven methodologies.

I. Strategic Approach to the Synthesis of this compound

The synthesis of potassium organotrifluoroborates generally follows a convergent strategy wherein a suitable organoboron precursor, such as a boronic acid or a boronate ester, is converted to the corresponding trifluoroborate salt by treatment with potassium hydrogen fluoride (KHF₂).[5][6] This transformation is efficient and typically proceeds in high yield. The primary challenge, therefore, lies in the judicious preparation of the requisite organoboron intermediate.

Diagrammatic Overview of the Synthetic Workflow

Sources

- 1. ボロン酸MIDAエステル類 [sigmaaldrich.com]

- 2. 1150655-04-1 | MFCD10700163 | this compound [aaronchem.com]

- 3. US6448433B1 - Process for preparing organic boronic acid derivatives using diboronic acid - Google Patents [patents.google.com]

- 4. Preparation process of (bromomethyl) trifluoro potassium borate - Eureka | Patsnap [eureka.patsnap.com]

- 5. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Potassium ((dimethylamino)methyl)trifluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Stable and Versatile Building Block

Potassium ((dimethylamino)methyl)trifluoroborate, with the chemical formula C₃H₈BF₃KN, is a white to off-white solid organoboron compound.[1] It belongs to the class of potassium organotrifluoroborates, which have gained significant attention as stable, easy-to-handle alternatives to boronic acids and esters in various chemical transformations.[2][3][4] Their enhanced stability towards air and moisture allows for indefinite storage at room temperature without significant decomposition, a notable advantage in a laboratory setting.[2][5][6]

This guide will delve into the specific attributes of this compound, offering insights into its behavior, preparation, and utility, particularly in the context of drug discovery and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe use in research.

General Characteristics

Below is a table summarizing the key physical and chemical identifiers for this compound.

| Property | Value | Reference |

| CAS Number | 1150655-04-1 | [7] |

| Molecular Formula | C₃H₈BF₃KN | [7] |

| Molecular Weight | 165.01 g/mol | |

| Appearance | White to off-white solid | [1] |

| Melting Point | 150-155 °C | [7] |

Solubility and Stability

Potassium organotrifluoroborates, as a class, exhibit good solubility in polar solvents.[2] They are generally soluble in methanol, acetone, acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[2][8] Their solubility in water is described as slight, and they are typically insoluble in nonpolar organic solvents such as ether and hydrocarbons.[2]

Synthesis of this compound

The synthesis of potassium alkyltrifluoroborates can be achieved through various established methods, often involving the reaction of an organometallic reagent with a trialkyl borate followed by treatment with potassium hydrogen fluoride (KHF₂).[3][4][9] A particularly relevant and efficient approach for the synthesis of aminomethyltrifluoroborates has been pioneered by the Molander group.

While a specific protocol for this compound is not explicitly detailed in readily available literature, a general and adaptable one-pot synthesis for a related compound, Potassium Boc-protected aminomethyltrifluoroborate, provides a strong foundational methodology.[2][3] This process typically involves the reaction of a suitable starting material with a boron source, followed by in-situ formation of the trifluoroborate salt.

A plausible synthetic pathway is visualized in the diagram below:

Caption: A conceptual workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, step-by-step protocol based on established methods for the synthesis of related aminomethyltrifluoroborates. This should be considered a template and may require optimization for this specific compound.

-

Formation of the Aminomethylating Agent: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a suitable precursor, such as a chloromethylboronate ester, is dissolved in an appropriate anhydrous solvent (e.g., THF).

-

Nucleophilic Substitution: To this solution, an excess of dimethylamine is added. The reaction mixture is stirred at room temperature or gently heated to facilitate the nucleophilic substitution, displacing the chloride and forming the aminomethylboronate ester intermediate.

-

Formation of the Trifluoroborate Salt: After the reaction is deemed complete (monitored by techniques like TLC or GC-MS), an aqueous solution of potassium hydrogen fluoride (KHF₂) is added to the reaction mixture.

-

Isolation and Purification: The resulting this compound often precipitates from the solution. The solid is collected by filtration, washed with a suitable solvent (e.g., cold acetone or diethyl ether) to remove impurities, and dried under vacuum to yield the final product. Purification can often be achieved by recrystallization from a suitable solvent system, such as acetone/diethyl ether.[8]

Spectral Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the two methyl groups of the dimethylamino moiety and a singlet for the methylene protons adjacent to the nitrogen and boron atoms.

-

¹³C NMR: The carbon NMR spectrum would display a resonance for the methyl carbons and a resonance for the methylene carbon. The carbon attached to the boron atom may appear as a broad signal due to quadrupolar relaxation of the boron nucleus.[11]

-

¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing trifluoroborate salts and is expected to show a signal in the range of -129 to -141 ppm.[11]

-

¹¹B NMR: The boron NMR spectrum provides direct evidence of the boron environment.

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

-

IR Spectroscopy: The IR spectrum would likely show characteristic C-H stretching and bending vibrations for the alkyl groups, as well as strong B-F stretching bands.

-

Mass Spectrometry: Mass spectrometry would be used to confirm the molecular weight of the anion.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in organic synthesis, particularly in drug discovery, lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[7][8] This reaction is a powerful tool for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures found in many pharmaceutical agents.

The ((dimethylamino)methyl) moiety is a valuable functional group in medicinal chemistry. Its introduction can influence a molecule's polarity, solubility, and basicity, which in turn can affect its pharmacokinetic and pharmacodynamic properties. The use of this compound allows for the direct and efficient installation of this important structural motif.

The general scheme for a Suzuki-Miyaura cross-coupling reaction involving this reagent is depicted below:

Caption: A schematic representation of the Suzuki-Miyaura cross-coupling reaction.

This reaction tolerates a wide variety of functional groups, making it suitable for late-stage functionalization in the synthesis of complex drug candidates.[2] The stability and ease of handling of the trifluoroborate salt make it a more convenient reagent compared to the corresponding boronic acid.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is classified as an irritant, causing skin, eye, and respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture.[1]

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its stability, ease of handling, and reactivity in palladium-catalyzed cross-coupling reactions make it an important tool for the introduction of the dimethylaminomethyl group, a common motif in pharmacologically active compounds. This guide has provided a comprehensive overview of its known properties, a plausible synthetic approach, and its key applications, serving as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325.

- Wipf, P. (2008). Organotrifluoroborate Salts: Versatile Reagents in Organic Synthesis. Wipf Group Meeting.

- Molander, G. A., & Shin, I. (2011). Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters, 13(15), 3956–3959.

-

Crysdot LLC. (n.d.). This compound. Retrieved from [Link]

- Molander, G. A., & Ham, J. (2006).

- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.

-

Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]

-

ChemBK. (2025). Potassium Tetrafluoroborate. Retrieved from [Link]

- de Oliveira, R. B., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878.

-

ResearchGate. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Retrieved from [Link]

- Murphy, G. K., et al. (2006). Improved Synthesis of Potassium (Trifluoromethyl)trifluoroborate [K(CF3BF3)]. Organic Syntheses, 83, 1.

-

Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM HETEROARYLTRIFLUOROBORATES: ONE-POT SYNTHESIS FROM HETEROARYL BORONIC ACIDS AND THEIR SUBSEQUENT CONVERSION TO HETEROARYL BROMIDES AND IODIDES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of potassium trifluoroborates. Retrieved from [Link]

-

PubMed. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Retrieved from [Link]

Sources

- 1. Potassiumdimethylaminomethyltrifluoroboronate | 1150655-04-1 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1150655-04-1 | MFCD10700163 | this compound [aaronchem.com]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. Potassium alkyltrifluoroborate synthesis [organic-chemistry.org]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Potassium dimethylaminomethyltrifluoroboronate | 1150655-04-1 [sigmaaldrich.com]

An In-Depth Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase

An important note on CAS identification: The CAS number 1150655-04-1 is primarily associated with Potassium ((dimethylamino)methyl)trifluoroborate, a reagent used in organic synthesis. However, the closely related compound GSK2830371, a significant molecule in drug development and cancer research, is sometimes linked to similar identifiers and is the focus of this guide due to its extensive biological data and relevance to the target audience. GSK2830371 is more formally identified by CAS number 1404456-53-6. This guide will delve into the properties and uses of GSK2830371.

Introduction

GSK2830371 is a potent, orally active, and highly selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1), also known as protein phosphatase magnesium-dependent 1 delta (PPM1D).[1][2] Wip1 is a serine/threonine phosphatase that plays a critical role in the negative regulation of the DNA damage response (DDR) and cell cycle checkpoints, primarily through the dephosphorylation and subsequent inactivation of key tumor-suppressor proteins.[3] Overexpression of Wip1 is observed in various human cancers, making it an attractive therapeutic target. GSK2830371 has emerged as a valuable tool for investigating Wip1 signaling and as a potential therapeutic agent.

Physicochemical and Pharmacological Properties

| Property | Value | Source |

| Molecular Formula | C23H29ClN4O2S | |

| Molecular Weight | 461.02 g/mol | [1] |

| IC50 | 6 nM | [1][4] |

| Form | Powder | |

| Solubility | DMSO: 100 mg/mL | |

| Storage Temperature | 2-8°C |

Mechanism of Action

GSK2830371 functions as an allosteric inhibitor of Wip1 phosphatase.[1] It binds to a unique "flap" subdomain located outside the catalytic site of Wip1.[2][3] This allosteric binding induces a conformational change that inhibits the phosphatase activity of Wip1. This mechanism confers high selectivity for Wip1 over other phosphatases, including those with high structural homology in their catalytic domains.[2]

By inhibiting Wip1, GSK2830371 prevents the dephosphorylation of several key Wip1 substrates. This leads to the increased phosphorylation and activation of proteins involved in the DNA damage response and tumor suppression, including:

The activation of these pathways, particularly the p53 pathway, can lead to cell cycle arrest and apoptosis in cancer cells, especially those with wild-type p53 and amplified PPM1D.[1][2]

Wip1-p53 Signaling Pathway and Inhibition by GSK2830371

Caption: Wip1-p53 signaling pathway and the inhibitory effect of GSK2830371.

Applications in Research and Drug Development

GSK2830371 is a critical tool for studying the biological roles of Wip1 phosphatase in cancer and other diseases. Its high selectivity allows for precise interrogation of Wip1-mediated signaling pathways.

Preclinical Cancer Research

-

Antiproliferative Activity: GSK2830371 demonstrates selective antiproliferative activity against cancer cell lines with PPM1D amplification and wild-type TP53.[1] For instance, in MCF7 breast cancer cells, it has a 50% growth inhibitory concentration (GI50) of 2.65 μM.[4]

-

Synergistic Effects: Co-treatment of cancer cells with GSK2830371 and DNA-damaging agents like doxorubicin results in a synergistic antiproliferative effect.[1] This suggests a potential role for Wip1 inhibitors in combination therapies to enhance the efficacy of traditional chemotherapeutics.

-

In Vivo Efficacy: In animal models, oral administration of GSK2830371 has been shown to inhibit the growth of tumor xenografts.[1] It effectively increases the phosphorylation of its target substrates within the tumor tissue, confirming its in vivo mechanism of action.[1]

Experimental Protocols

In Vitro Wip1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of GSK2830371 on Wip1 phosphatase using a fluorescent substrate.

Materials:

-

Recombinant human Wip1 enzyme

-

Fluorescein diphosphate (FDP) substrate

-

Assay buffer: 50 mM TRIS (pH 7.5), 30 mM MgCl2, 0.8 mM CHAPS, 0.05 mg/ml BSA

-

GSK2830371

-

DMSO (anhydrous)

-

384-well microplate

-

Microplate reader with fluorescence detection (485 nm excitation / 530 nm emission)

Procedure:

-

Prepare a stock solution of GSK2830371 in anhydrous DMSO.

-

Create a serial dilution of GSK2830371 in assay buffer. Also, prepare a DMSO-only control.

-

Add 5 µL of the GSK2830371 dilutions or DMSO control to the wells of the microplate.

-

Add 5 µL of 50 µM FDP substrate to each well.

-

Initiate the reaction by adding 10 µL of 10 nM Wip1 enzyme to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Measure the fluorescence intensity at 485 nm excitation and 530 nm emission.

-

Calculate the percent inhibition for each concentration of GSK2830371 and determine the IC50 value.

Immunoblotting for Phospho-protein Levels in Cells

This protocol details how to evaluate the effect of GSK2830371 on the phosphorylation of Wip1 substrates in a cell-based assay.

Materials:

-

MCF7 breast cancer cells (or other suitable cell line)

-

Cell culture medium and supplements

-

GSK2830371

-

DMSO

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-p53 (Ser15), phospho-Chk2 (Thr68), total p53, total Chk2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed MCF7 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of GSK2830371 (e.g., 0.1, 1, 10 µM) or a DMSO control for a desired time (e.g., 2, 4, 8 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities to determine the relative change in protein phosphorylation.

Experimental Workflow for Assessing GSK2830371 Activity

Caption: Workflow for evaluating the cellular effects of GSK2830371.

Conclusion

GSK2830371 is a highly valuable research tool for dissecting the complex roles of Wip1 phosphatase in cellular signaling, particularly in the context of the DNA damage response and cancer biology. Its potency and selectivity make it an excellent probe for target validation and a promising candidate for further therapeutic development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize GSK2830371 in their studies.

References

-

This compound. Aaronchem. [Link]

-

GSK2830371. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

-

Safety Data Sheet. Angene Chemical. [Link]

-

Aliphatic Hydrocarbon. Crysdot LLC. [Link]

-

Potassium dimethylaminomethyltrifluoroborate, CasNo.1150655-04-1. LookChem.com. [Link]

-

Crystal structure and mechanistic studies of the PPM1D serine/threonine phosphatase catalytic domain. PMC - PubMed Central. [Link]

-

1150655-04-1|POTASSIUM DIMETHYLAMINOMETHYLTRIFLUOROBORONATE. BIOFOUNT. [Link]

-

1H-Benzo[d]imidazol-4-ol. Aaron Chemicals. [Link]

Sources

The Advent and Ascendance of Aminomethyltrifluoroborates: A Technical Guide for the Modern Chemist

Abstract

The relentless pursuit of novel chemical entities with enhanced pharmacological profiles has positioned organoboron compounds at the forefront of modern medicinal chemistry. Among these, aminomethyltrifluoroborates have emerged as a uniquely versatile and robust class of reagents. This guide provides an in-depth exploration of the discovery, synthesis, and strategic application of aminomethyltrifluoroborates, with a particular focus on their role in forging carbon-carbon bonds and their potential as bioisosteric elements in drug design. We will delve into the causality behind synthetic strategies, provide validated experimental protocols, and illustrate key concepts with detailed diagrams to empower researchers in leveraging these powerful building blocks.

Introduction: The Rise of a New Aminomethylating Agent

The aminomethyl moiety is a privileged substructure, frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals. Traditional methods for its installation, such as the reduction of nitriles or the Staudinger reaction of azides, often suffer from limitations including harsh reaction conditions and the use of hazardous reagents. The advent of transition metal-catalyzed cross-coupling reactions offered a more versatile approach. However, early aminomethylating agents, like aminomethylstannanes, raised concerns due to their inherent toxicity and the difficulty in removing tin-containing byproducts.[1]

This set the stage for the development of a more practical and safer alternative. The pioneering work on potassium organotrifluoroborates, particularly the development of a highly efficient synthesis using potassium hydrogen difluoride (KHF₂) by Vedejs in 1995, laid the groundwork for a new generation of cross-coupling partners.[2] These reagents are generally crystalline, air- and moisture-stable solids that are easy to handle and can often be stored indefinitely on the benchtop.[3] It was within this fertile landscape of organoboron chemistry that aminomethyltrifluoroborates found their genesis, primarily championed by the extensive work of the Molander group.[1][4] Their research demonstrated that these reagents could serve as effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, providing a novel and advantageous method for the synthesis of aminomethylated arenes.[4]

A pivotal moment in the understanding of these reagents came with a reinvestigation of their structure, which revealed that they exist not as simple potassium salts, but rather as zwitterionic ammoniomethyltrifluoroborates.[1] This fundamental insight into their chemical nature is crucial for understanding their reactivity and for the successful application of these powerful synthetic tools.

Physicochemical Properties: A Foundation of Stability and Versatility

The utility of aminomethyltrifluoroborates in a laboratory setting is underpinned by their favorable physicochemical properties. Their zwitterionic nature contributes to their stability and distinct solubility profile.[1][5]

Table 1: Physicochemical Properties of Representative Aminomethyltrifluoroborates

| Compound | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate | Boc-NHCH₂BF₃K | 237.13 | 181[2] | Slightly soluble in water.[2] Soluble in polar organic solvents like methanol, acetone, DMF, and DMSO.[2] |

| Potassium (Bromomethyl)trifluoroborate | BrCH₂BF₃K | 198.81 | 225-230[6] | Soluble in water.[6] |

| Potassium (Trifluoromethyl)trifluoroborate | CF₃BF₃K | 185.91 | >300[7] | Insoluble or slightly soluble in many organic solvents. |

Note: The solubility of organotrifluoroborates is generally high in polar solvents and low in nonpolar solvents like dichloromethane and hydrocarbons.[2] The zwitterionic ammoniomethyltrifluoroborates exhibit poor solubility in many organic solvents, which can be advantageous for purification by precipitation.[8][9]

Synthesis of Aminomethyltrifluoroborates: A Practical Guide

The synthesis of aminomethyltrifluoroborates is accessible and can be tailored to produce primary, secondary, and protected amine derivatives.

Synthesis of Boc-Protected Primary Aminomethyltrifluoroborate

A robust "one-pot" synthesis for potassium [[(tert-butoxycarbonyl)amino]methyl]trifluoroborate has been developed, making this key building block readily available.

Caption: One-pot synthesis of Boc-protected aminomethyltrifluoroborate.

Experimental Protocol: Synthesis of Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate

-

To a solution of 2-(chloromethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) in DMF, add sodium azide (1.1 equiv). Stir the mixture at room temperature for 24 hours.

-

Dilute the reaction mixture with THF and add triphenylphosphine (1.1 equiv). Stir for 2 hours at room temperature.

-

Add water (to a final concentration of ~0.5 M) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv). Stir vigorously for 12 hours.

-

Add an aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equiv). Stir for 1 hour.

-

Remove the organic solvents under reduced pressure. Extract the aqueous layer with ethyl acetate to remove triphenylphosphine oxide.

-

Concentrate the aqueous layer and purify the residue by recrystallization to afford the desired product.

Synthesis of Secondary Aminomethyltrifluoroborates

The synthesis of secondary aminomethyltrifluoroborates typically involves a two-step process: N-alkylation of a Boc-protected amine followed by conversion to the trifluoroborate salt.[10]

Experimental Protocol: Synthesis of Potassium Boc-Protected Secondary Aminomethyltrifluoroborates [10]

-

N-Alkylation: To a solution of the Boc-protected primary amine (1.0 equiv) in a suitable solvent (e.g., DMF), add a base such as potassium carbonate (1.5 equiv) and iodomethylpinacolboronate (1.2 equiv). Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Trifluoroborate Formation: To the crude reaction mixture, add methanol and then an aqueous solution of KHF₂ (4.0 equiv). Stir for 1 hour at room temperature.

-

Work-up and Purification: Remove the solvents in vacuo. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure potassium Boc-protected secondary aminomethyltrifluoroborate.

Applications in Drug Discovery and Development

The primary application of aminomethyltrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form aminomethylated arenes and heteroarenes. This reaction provides a powerful tool for medicinal chemists to introduce the aminomethyl moiety into complex molecules.

Suzuki-Miyaura Cross-Coupling Reactions

Aminomethyltrifluoroborates couple efficiently with a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[4][10]

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride with a Secondary Aminomethyltrifluoroborate [10]

-

To an oven-dried reaction vessel, add the aryl chloride (1.0 equiv), the potassium Boc-protected secondary aminomethyltrifluoroborate (1.05 equiv), and cesium carbonate (3.0 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., argon or nitrogen).

-

Add a solution of a suitable palladium catalyst (e.g., 4 mol % of XPhos-Pd-G2) in a toluene/water (4:1) solvent mixture (to a final concentration of 0.5 M).

-

Heat the reaction mixture to 85 °C and stir for 3-18 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aminomethylated arene.

Potential as Bioisosteres

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a cornerstone of modern drug design.[11][12] While direct examples of aminomethyltrifluoroborates as bioisosteres in approved drugs are not yet prevalent, their constituent parts suggest significant potential. The aminomethyl group itself can act as a bioisostere for other functionalities, influencing properties like basicity, hydrogen bonding capacity, and overall molecular conformation.[11] The trifluoroborate moiety, as a stable, tetrahedral, anionic group, can mimic other charged or polar functional groups, such as phosphates or carboxylates, potentially leading to novel protein-ligand interactions.

Application in Targeting Biological Pathways: A Case Study with Dopamine Receptors

Aminomethylated arenes are key pharmacophores in many centrally acting drugs. For instance, agonists of the dopamine D3 receptor, a target for treating conditions like Parkinson's disease and schizophrenia, often feature an aminomethylated heterocyclic core.[13] The synthesis of novel D3 receptor agonists can be readily achieved using the Suzuki-Miyaura cross-coupling of a suitable heteroaryl halide with an aminomethyltrifluoroborate.

Caption: Simplified signaling pathway of a D3 receptor agonist.

This pathway illustrates how a molecule synthesized using aminomethyltrifluoroborate chemistry can modulate a key neurological target. The ability to rapidly generate diverse libraries of such compounds is invaluable in structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Safety and Handling

While aminomethyltrifluoroborates are generally stable, proper laboratory safety precautions are essential.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling these reagents.[10]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.[14][15]

-

Storage: Store in a cool, dry place in a tightly sealed container.[14]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.[14]

The precursor for many organotrifluoroborates, potassium hydrogen difluoride (KHF₂), is corrosive and can release hydrogen fluoride (HF) in the presence of moisture. Handle with extreme care in a fume hood.[2]

Conclusion and Future Outlook

Aminomethyltrifluoroborates have firmly established themselves as indispensable tools in the synthetic chemist's arsenal. Their stability, ease of handling, and versatile reactivity in Suzuki-Miyaura cross-coupling reactions provide a superior alternative to many traditional aminomethylating agents. The zwitterionic nature of these compounds is a key feature that governs their properties and reactivity. As our understanding of their chemistry deepens, we can anticipate even broader applications, potentially including their strategic use as novel bioisosteres to fine-tune the properties of next-generation therapeutics. The continued development of new synthetic methods and the exploration of their reactivity in other transformations will undoubtedly further solidify the prominent role of aminomethyltrifluoroborates in the discovery and development of new medicines.

References

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Gormisky, P. E.; Sandrock, D. L. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. The Journal of Organic Chemistry2008 , 73 (6), 2052–2057. [Link]

-

Shiro, T.; Schuhmacher, A.; Jackl, M. K.; Bode, J. W. Facile synthesis of α-aminoboronic acids from amines and potassium acyltrifluoroborates (KATs) via trifluoroborate-iminiums (TIMs). Chemical Science2018 , 9 (22), 5043–5048. [Link]

-

Molander, G. A.; Shin, I. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions. Organic Letters2012 , 14 (17), 4458–4461. [Link]

-

Meanwell, N. A. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry2018 , 61 (14), 5822–5880. [Link]

-

Molander, G. A.; Shin, I. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides. Organic Letters2011 , 13 (15), 3956–3959. [Link]

-

Molander, G. A.; Sandrock, D. L. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides. Organic Letters2007 , 9 (8), 1597–1600. [Link]

-

Raushel, J.; Sandrock, D. L.; Josyula, K.; Pakyz, D.; Molander, G. A. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry2011 , 76 (8), 2762–2769. [Link]

-

Molander, G. A.; Shin, I. Potassium Boc-protected secondary aminomethyltrifluoroborates: synthesis and Suzuki-Miyaura cross-coupling reactions. Organic letters2012 , 14 (17), 4458-61. [Link]

-

Molander, G. A.; Hiebel, M.-A. Synthesis of Amidomethyltrifluoroborates and Their Use in Cross-Coupling Reactions. Organic Letters2010 , 12 (22), 5294–5297. [Link]

-

Loba Chemie. Safety Data Sheet: POTASSIUM TETRAFLUOROBORATE EXTRA PURE. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Raushel, J.; et al. Reinvestigation of aminomethyltrifluoroborates and their application in Suzuki-Miyaura cross-coupling reactions. Semantic Scholar[Link]

-

Molander, G. A.; Shin, I. Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC2011 . [Link]

-

Drug Hunter. Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. [Link]

-

Wikipedia. Organotrifluoroborate. [Link]

-

Mazák, K.; Noszál, B. Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem2020 , 15 (13), 1102-1110. [Link]

-

Perry, I. Bioisosteres of Common Functional Groups. MacMillan Group Meeting2019 . [Link]

-

Application of Bioisosteres in Drug Design. [Link]

-

Liu, X.; et al. Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs. Future Medicinal Chemistry2016 , 8 (18), 2245-2262. [Link]

-

Drug Hunter. Bioisosteres Cheat Sheet. [Link]

-

Organotrifluoroborate Sugar Conjugates for a Guided Boron Neutron Capture Therapy: From Synthesis to Positron Emission Tomography. AIR Unimi. [Link]

-

Hübner, H.; et al. Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Implications for the binding mode of heterocyclic dopamine D3 receptor agonists. Journal of Medicinal Chemistry2005 , 48 (12), 4040-51. [Link]

-

The role of bioisosterism in modern drug design: Current applications and challenges. Journal of Drug Delivery and Therapeutics2025 . [Link]

-

Zwitterionic Structures: From Physicochemical Properties Toward Computer-Aided Drug Designs. ResearchGate. [Link]

-

Physicochemical Properties of Zwitterionic Drugs in Therapy. Semantic Scholar. [Link]

-

Zwitterionic Ammonium Sulfonate Polymers: Synthesis and Properties in Fluids. ResearchGate. [Link]

-

Synthesis and Characterization of N,N-Dimethylamino- N',N''-diarylamino Phosphine Oxides. ResearchGate. [Link]

-

Wang, L.; et al. Synthesis and Characterization of Fluorine-18-Labeled N-(4-Chloro-3-((fluoromethyl- d2)thio)phenyl)picolinamide for Imaging of mGluR4 in Brain. Journal of Medicinal Chemistry2020 , 63 (6), 3381-3389. [Link]

-

Müller, L.; et al. Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform. Journal of Labelled Compounds and Radiopharmaceuticals2021 , 64 (11), 466-474. [Link]

-

Synthesis and Characterization of New Boron Compounds Using Reaction of Diazonium Tetraphenylborate with Enaminoamides. MDPI. [Link]

-

Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. MDPI. [Link]

Sources

- 1. A Reinvestigation of Aminomethyltrifluoroborates and their Application in Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. hyphadiscovery.com [hyphadiscovery.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 6. m.youtube.com [m.youtube.com]

- 7. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enantioselective synthesis and physicochemical properties of libraries of 3-amino- and 3-amidofluoropiperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

- 13. Pharmacophore-guided drug discovery investigations leading to bioactive 5-aminotetrahydropyrazolopyridines. Implications for the binding mode of heterocyclic dopamine D3 receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

A Comprehensive Spectroscopic Guide to Potassium ((dimethylamino)methyl)trifluoroborate for Advanced Research Applications

Abstract

Potassium ((dimethylamino)methyl)trifluoroborate (CAS No. 115055-04-1) has emerged as a highly stable and versatile aminomethylating reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions.[1] Its efficacy in the synthesis of complex molecules for pharmaceutical and materials science applications necessitates robust analytical methods for quality control and reaction monitoring. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this reagent. We present not only reference data but also the underlying causality for the selection of specific experimental protocols, ensuring that researchers can generate reliable, reproducible, and self-validating analytical results.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the most powerful tool for the structural elucidation of potassium organotrifluoroborates in solution. A multi-nuclear (¹H, ¹³C, ¹⁹F, ¹¹B) approach is essential for unambiguous characterization. The choice of solvent and acquisition parameters is critical, as these salts exhibit unique solubility profiles and nuclear properties.[2]

Expertise & Causality: The Rationale for DMSO-d₆

While many organic compounds are analyzed in CDCl₃, potassium organotrifluoroborates show high solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).[2] The use of DMSO-d₆ is a deliberate choice for several reasons:

-

Solubility: It readily dissolves the salt, providing a homogenous solution necessary for high-resolution NMR.

-

Inertness: It does not react with the organotrifluoroborate, preserving the sample's integrity.

-

Reference Standard: The residual solvent peaks of DMSO-d₆ (¹H at ~2.50 ppm, ¹³C at ~39.5 ppm) serve as convenient and reliable internal references, simplifying spectral calibration.[2]

-

Resolution: DMSO-d₆ provides excellent resolution for observing key coupling constants, particularly the ¹¹B-¹⁹F coupling, which is a definitive diagnostic feature.[3]

Experimental Protocol: High-Resolution NMR Data Acquisition

This protocol is adapted from established methodologies for the analysis of potassium organotrifluoroborates and is designed to yield high-quality, reproducible data.[2][3]

Protocol Steps:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Spectrometer Setup: Utilize a multi-nuclear NMR spectrometer operating at a field strength of at least 300 MHz for ¹H.

-

¹H NMR Acquisition:

-

Reference the spectrum to the residual DMSO-d₅ peak at 2.50 ppm.

-

Employ a standard pulse sequence with a 45° pulse angle and an acquisition time of approximately 3-4 seconds.[2]

-

-

¹³C NMR Acquisition:

-

Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.5 ppm.[2]

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon environments.

-

-

¹⁹F NMR Acquisition:

-

Use an external reference standard. While CFCl₃ is standard, trifluoroacetic acid (CF₃CO₂H) can be used as a convenient external reference.[3]

-

Ensure a sufficient spectral width to observe the characteristic quartet.

-

-

¹¹B NMR Acquisition:

-

Use Boron trifluoride diethyl etherate (BF₃·Et₂O) as an external reference (0.0 ppm).[2]

-

To overcome the broad lineshapes associated with the quadrupolar ¹¹B nucleus, employ a modified pulse sequence designed to improve resolution, as this allows for the clear observation of ¹¹B–¹⁹F coupling constants.[2]

-

Caption: NMR analysis workflow for Potassium Organotrifluoroborates.

Spectral Interpretation: Predicted Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale & Key Insights |

| ¹H | ~2.5 - 2.7 | s (singlet) | -CH₂- | Methylene protons adjacent to the nitrogen and boron-bearing carbon. |

| ~2.2 - 2.4 | s (singlet) | -N(CH₃)₂ | Six equivalent protons of the two methyl groups. At low temperatures, restricted C-N bond rotation could potentially lead to two distinct signals. | |

| ¹³C | ~55 - 60 | broad | -CH₂- | The carbon atom directly bonded to boron. The signal is expected to be broad due to quadrupolar relaxation from the ¹¹B nucleus.[3] |

| ~45 - 50 | q (quartet) | -N(CH₃)₂ | Methyl group carbons. | |

| ¹⁹F | ~ -140 to -145 | q (quartet) | -BF₃ | The three equivalent fluorine atoms couple to the ¹¹B nucleus. The chemical shift is characteristic for organotrifluoroborate anions.[4][6] |

| ¹¹B | ~3.5 - 4.5 | q (quartet) | -BF₃ | Boron is coupled to three equivalent fluorine atoms. The chemical shift falls within the typical range for tetra-coordinated boron in organotrifluoroborates.[4][7] |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and essential technique for confirming the presence of key functional groups and the characteristic trifluoroborate anion. For solid samples like this one, the KBr pellet method is the standard, providing a medium that is transparent to infrared radiation.[8]

Experimental Protocol: KBr Pellet Preparation and Analysis

This protocol ensures the creation of a high-quality, transparent KBr pellet, which is critical for minimizing scattering effects and obtaining a clean spectrum.[9][10]

Protocol Steps:

-

Drying: Thoroughly dry spectroscopy-grade Potassium Bromide (KBr) in an oven at ~110°C for several hours to remove absorbed water, which has strong IR absorption bands.

-

Grinding: In an agate mortar and pestle, grind 1-2 mg of the this compound sample to a fine powder.

-

Mixing: Add approximately 200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure uniform dispersion.[8]

-

Pellet Pressing: Transfer the mixture to a pellet-forming die. Place the die in a hydraulic press and apply 8-10 metric tons of pressure for 1-2 minutes. Using a vacuum port on the die during pressing helps remove trapped air and improves pellet transparency.[10]

-

Analysis: Carefully remove the transparent pellet from the die and place it in the spectrometer's sample holder.

-

Background Collection: Acquire a background spectrum using a pure KBr pellet to subtract atmospheric (H₂O, CO₂) and matrix interferences.

-

Sample Spectrum: Acquire the sample spectrum from 4000 to 400 cm⁻¹.

Caption: Workflow for FTIR analysis using the KBr pellet method.

Spectral Interpretation: Predicted Characteristic Absorptions

The IR spectrum provides a distinct fingerprint for the molecule. The most diagnostic signals are the intense B-F stretching vibrations.

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group Assignment |

| 2850 - 3000 | C-H Stretch | Medium | -CH₂- and -N(CH₃)₂ groups |

| 1450 - 1480 | C-H Bend | Medium | -CH₂- and -N(CH₃)₂ groups |

| 1000 - 1250 | B-F Stretch | Strong, Broad | Trifluoroborate anion (-BF₃⁻) |

| 950 - 1000 | C-N Stretch | Medium | Dimethylamino group |

Mass Spectrometry (MS): Verification of Ionic Composition

Mass spectrometry is used to confirm the molecular weight of the constituent ions of the salt. Electrospray Ionization (ESI) is the method of choice as it is a soft ionization technique suitable for pre-formed ions in solution, preventing fragmentation during the ionization process itself.[11][12]

Experimental Protocol: ESI-MS Analysis

Protocol Steps:

-

Solution Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

-

Infusion: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition (Negative Ion Mode): Set the detector to negative ion mode to observe the trifluoroborate anion. This is the most diagnostic mode.

-

Data Acquisition (Positive Ion Mode): Switch the detector to positive ion mode to confirm the presence of the potassium counter-ion.

Caption: General workflow for ESI-MS analysis of ionic compounds.

Spectral Interpretation: Predicted Mass-to-Charge Ratios (m/z)

Analysis in both positive and negative ion modes provides a complete picture of the salt's composition.

| Ionization Mode | Predicted Ion | Formula | Calculated Exact Mass | Predicted m/z |

| Negative ESI | [((CH₃)₂NCH₂)BF₃]⁻ | [C₃H₈BF₃N]⁻ | 126.0680 | 126.0680 |

| Positive ESI | [K]⁺ | [K]⁺ | 38.9637 | 38.9637 |

Trustworthiness through Isotopic Pattern: A key self-validating feature in the mass spectrum of the anion is the boron isotopic pattern. Boron consists of two stable isotopes: ¹¹B (80.1%) and ¹⁰B (19.9%). Therefore, the peak at m/z 126.0680 (containing ¹¹B) should be accompanied by a smaller peak at m/z 125.0710 (containing ¹⁰B) with an intensity ratio of approximately 4:1. Observation of this pattern provides high confidence in the elemental composition of the detected ion.

Conclusion

The combination of multi-nuclear NMR, FTIR, and ESI-MS provides a complete and robust analytical characterization of this compound. NMR spectroscopy offers detailed structural elucidation, FTIR confirms the presence of key functional groups, and MS verifies the ionic composition and molecular weight. By following the validated protocols and understanding the principles of spectral interpretation outlined in this guide, researchers and drug development professionals can ensure the identity, purity, and stability of this critical synthetic reagent, leading to more reliable and reproducible scientific outcomes.

References

- Specac. (n.d.). How to make a KBr Pellet for FTIR analysis.

- Marini, F., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.

- Abo, H. (n.d.). KBr Pellet Method. Shimadzu.

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets?

- Bruker Optics. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.

-

Oliveira, B. L., et al. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

-

Kersten, H., et al. (1996). Electrospray Mass Spectrometry of Borane Salts: Observation of High Molecular Weight Ion Clusters. Inorganic Chemistry, 35(18), 5262–5267. Available at: [Link]

-

Zhang, Y., & Liu, H. (2013). Mass spectrometnc analysis for organic boron compounds. ResearchGate. Available at: [Link]

-

Oliveira, B. L., et al. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. ResearchGate. Available at: [Link]

-

Presset, M., et al. (2013). Synthesis and minisci reactions of organotrifluoroborato building blocks. The Journal of Organic Chemistry, 78(9), 4615-4620. Available at: [Link]

-

Organic Syntheses Procedure. (n.d.). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE AND ITS CONVERSION TO 1-NAPHTHALENEBORONIC ACID. Retrieved from [Link]

-

Isom, A. Z., et al. (2011). Synthesis of Functionalized Organotrifluoroborates Using Click Chemistry. Molecules, 16(9), 7399-7410. Available at: [Link]

- Arran Chemical Company. (n.d.). 1150655-04-1 | MFCD10700163 | this compound.

-

Supporting Information for: Allylboration of Carbonyl Compounds Catalyzed by a Chiral Phosphoric Acid. (n.d.). ScienceOpen. Retrieved from [Link]

-

Grelaud, G., et al. (2014). Collision-induced gas-phase reactions of perhalogenated closo-dodecaborate clusters - A comparative study. ResearchGate. Available at: [Link]

- Crysdot LLC. (n.d.). This compound.

-

Steurer, M. R., et al. (2014). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 19(8), 12533-12548. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from a university chemistry department website.

- Frontera, A., et al. (n.d.). Electronic Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.

-

Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Retrieved from [Link]

- San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from a university chemistry department website.

-

Madrzak, J., et al. (2020). Matrixes in UV-MALDI mass spectrometry – crystals of organic salts versus co-crystals of neutral polyfunctional carboxylic acids. Analytical Methods, 12(45), 5466-5477. Available at: [Link]

- Chem Help ASAP. (2023, February 3). predicting likely fragments in a mass spectrum [Video]. YouTube.

- Stebbins, J. F., et al. (2000). Three-Coordinated Boron-11 Chemical Shifts in Borates. SMRL NMR Facility: Stanford Magnetic Resonance Laboratory. Retrieved from a university research facility website.

-

ResearchGate. (n.d.). Fig. S5 FT-IR spectra of potassium vinyltrifluoroborate (PVTFB), aromatic halides and LMOPs. Retrieved from [Link]

-

Le, C. M. M., & Patrick, B. O. (2019). Assigning the ESI mass spectra of organometallic and coordination compounds. Journal of Mass Spectrometry, 54(7), 565-578. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

SpectraBase. (n.d.). Potassium vinyltrifluoroborate - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]

- University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from a university chemistry department website.

-

NIST. (n.d.). potassium nitrate. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 1150655-04-1 | MFCD10700163 | this compound [aaronchem.com]

- 2. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 8. shimadzu.com [shimadzu.com]

- 9. pelletpressdiesets.com [pelletpressdiesets.com]

- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. web.uvic.ca [web.uvic.ca]

A Technical Guide to the Solubility of Potassium ((dimethylamino)methyl)trifluoroborate in Organic Solvents

Introduction

Potassium ((dimethylamino)methyl)trifluoroborate, a member of the versatile class of potassium organotrifluoroborate salts, has emerged as a significant building block in modern organic synthesis, particularly within the realm of drug discovery and development.[1][2] Its stability to air and moisture, coupled with its unique reactivity in cross-coupling reactions, makes it an attractive alternative to more sensitive organometallic reagents.[3][4] This guide provides an in-depth exploration of the solubility of this compound in organic solvents, a critical parameter for its effective use in synthesis, purification, and formulation. Understanding the solubility behavior of this reagent is paramount for reaction optimization, process development, and ensuring reproducible outcomes in the laboratory and beyond.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute and solvent molecules, as well as the energy required to overcome the solute's crystal lattice energy. The adage "like dissolves like" serves as a fundamental guiding principle.[5]

Key Factors Influencing Solubility:

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility. Polar solutes, such as this compound with its ionic potassium-trifluoroborate bond and polar C-N bond, tend to dissolve in polar solvents. This is due to favorable dipole-dipole interactions and, in some cases, hydrogen bonding between the solute and solvent molecules. Conversely, nonpolar solvents are generally poor solvents for polar compounds.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly influence the solubility of a solute that contains hydrogen bonding functionalities. While the trifluoroborate anion is a weak hydrogen bond acceptor, the presence of the dimethylamino group can influence interactions with protic solvents.

-

Lattice Energy: For a solid to dissolve, the energy released from the solvation of its constituent ions or molecules must be sufficient to overcome the energy of the crystal lattice. Salts with high lattice energies are often less soluble.

The structure of this compound, with its ionic and polar components, dictates its general solubility profile.

Figure 1: A conceptual diagram illustrating the key intermolecular interactions influencing the solubility of this compound in an organic solvent.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively published, the general solubility trends for potassium organotrifluoroborates provide a strong predictive framework. These salts are known to exhibit high solubility in polar aprotic solvents and lower solubility in nonpolar solvents.[3][6]

Table 1: Qualitative Solubility of Potassium Organotrifluoroborates in Common Organic Solvents

| Solvent Class | Examples | Expected Solubility |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | High |

| Polar Protic | Methanol, Ethanol | High to Moderate |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Slight to Insoluble |

| Aromatic | Toluene | Slight |

| Halogenated | Dichloromethane (DCM), Chloroform | Insoluble |

| Hydrocarbons | Hexane, Heptane | Insoluble |

This qualitative profile is invaluable for selecting appropriate solvents for reactions utilizing this compound, as well as for its purification through techniques like recrystallization. For instance, the low solubility in ethers and hydrocarbons makes these solvents suitable for precipitating the compound from a reaction mixture.[3]

Experimental Determination of Solubility: A Step-by-Step Protocol

To obtain precise, quantitative solubility data, a systematic experimental approach is necessary. The following protocol is based on the widely accepted isothermal shake-flask method, which is designed to achieve thermodynamic equilibrium.[7]

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with screw caps

-

Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS, or NMR)

Experimental Workflow:

Figure 2: A flowchart outlining the key steps in the experimental determination of solubility using the isothermal shake-flask method.

Detailed Procedure:

-

Preparation of the Saturated Solution:

-

To a series of vials, add a pre-weighed excess amount of this compound. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common timeframe is 24 to 48 hours. It is advisable to perform a time-course study to confirm that equilibrium has been reached (i.e., the concentration in solution does not change over time).

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV, LC-MS, or quantitative NMR) to determine the concentration of this compound.

-

A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Self-Validation and Trustworthiness:

-

Reproducibility: The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Confirmation of Equilibrium: As mentioned, a time-to-equilibrium study should be conducted to validate the chosen equilibration time.

-

Solid Phase Analysis: After the experiment, the remaining solid can be analyzed (e.g., by PXRD or DSC) to ensure that no phase transformation or solvate formation has occurred during the equilibration process.

Applications in Drug Development

The solubility of this compound directly impacts its utility in drug development workflows:

-

Reaction Solvent Selection: Choosing a solvent in which the reagent is sufficiently soluble is crucial for achieving optimal reaction kinetics and yields in cross-coupling reactions.

-

Purification: Knowledge of its solubility profile allows for the rational design of crystallization and precipitation procedures for purification.

-

Formulation: For any potential pharmaceutical application of compounds synthesized using this reagent, understanding the solubility of any residual starting material is important for formulation development and safety assessment.

Conclusion

This compound is a valuable tool in the arsenal of the modern synthetic chemist. While a detailed quantitative solubility map is still emerging in the literature, its qualitative solubility profile, guided by the principles of intermolecular forces, provides a strong foundation for its practical application. By employing robust experimental methodologies, such as the isothermal shake-flask method described herein, researchers can generate reliable, quantitative solubility data tailored to their specific needs. This, in turn, will enable the more efficient and effective use of this versatile reagent in the synthesis of novel chemical entities with potential therapeutic applications.

References

-

Factors affecting solubility. (n.d.). Retrieved from [Link]

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Chemical Reviews, 108(1), 288–325. Retrieved from [Link]

-

Molander, G. A., & Canturk, B. (2009). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. Angewandte Chemie International Edition, 48(47), 8814–8835. Retrieved from [Link]

-

This compound. (n.d.). A-Z Chemical. Retrieved from [Link]

-

Stefani, H. A., & Molander, G. A. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823. Retrieved from [Link]

-

Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkyltrifluoroborates. Organic Letters, 5(12), 2049–2052. Retrieved from [Link]

- Avdeef, A. (2012).

-

Darses, S., & Genet, J.-P. (2008). Potassium Organotrifluoroborates: New Perspectives in Organic Synthesis. ElectronicsAndBooks. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (n.d.). ResearchGate. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

Molander, G. A., Siddiqui, S. Z., & Fleury-Brégeot, N. (2012). POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Organic Syntheses, 89, 293. Retrieved from [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2023, February 11). YouTube. Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

Sources

- 1. Predictive modeling for solubility and bioavailability enhancement - Patheon pharma services [patheon.com]

- 2. srdata.nist.gov [srdata.nist.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. lookchem.com [lookchem.com]

- 6. Machine Learning for Solubility Prediction [ouci.dntb.gov.ua]

- 7. Solubility of KF in four organic solvents and thermodynamic dissolution functions | Semantic Scholar [semanticscholar.org]

The Exceptional Stability of Organotrifluoroborate Salts: A Technical Guide for Researchers

Introduction

In the landscape of modern organic synthesis and drug development, the demand for robust, versatile, and user-friendly reagents is paramount. Among the organoboron compounds, potassium organotrifluoroborates have emerged as particularly advantageous reagents, most notably for their application in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] A common point of inquiry, and indeed a misconception, revolves around the hygroscopic nature of these salts. This guide aims to provide a comprehensive technical overview, clarifying that, contrary to some expectations, organotrifluoroborate salts are distinguished by their remarkable stability towards air and moisture.[2][3] This inherent stability simplifies their handling, storage, and application, offering significant advantages over their boronic acid and ester counterparts.[1]

This document will delve into the structural underpinnings of their stability, their interaction with water under specific reactive conditions, best practices for their management in a laboratory setting, and the analytical techniques pertinent to their characterization.

The Misconception of Hygroscopicity: Unveiling the Stability of Organotrifluoroborate Salts

A pivotal characteristic of potassium organotrifluoroborates is their general non-hygroscopic nature, allowing for indefinite storage at room temperature without observable decomposition.[2][4] This contrasts sharply with boronic acids, which can be prone to dehydration to form cyclic boroxine anhydrides, complicating stoichiometry, and are often less stable upon storage.[1][5]

Structural Basis for Enhanced Stability

The exceptional stability of organotrifluoroborate salts stems from the tetracoordinate nature of the boron atom.[3] The boron is bonded to a carbon atom and three highly electronegative fluorine atoms, forming a stable anionic complex. This structure is less susceptible to protodeboronation compared to the trigonal boronic acids or their esters.[1] The stability endowed by the trifluoroborate moiety allows these reagents to be carried through multi-step syntheses where other organoboron compounds might require protection and deprotection steps.[1][4]

graph "Structural_Comparison" {

layout=neato;

node [shape=box, style=filled, fontname="Arial", fontcolor="#FFFFFF"];

edge [fontname="Arial"];

// Define nodes with specific colors and high-contrast font color

A [label="Organotrifluoroborate Salt\n(Tetracoordinate, Stable)", pos="0,1.5!", fillcolor="#34A853"];

B [label="Boronic Acid\n(Trigonal, Less Stable)", pos="3,0!", fillcolor="#EA4335"];

C [label="Boronic Ester\n(Trigonal, Moderately Stable)", pos="0,-1.5!", fillcolor="#FBBC05"];

D [label="Boroxine\n(Anhydride of Boronic Acid)", pos="-3,0!", fillcolor="#4285F4"];

// Define edges

A -- B [label="More Stable Than"];

A -- C [label="More Stable Than"];

B -- D [label="Forms Anhydride"];

C -- B [label="Related To"];

}

Figure 2: In situ generation of boronic acid from an organotrifluoroborate salt.

Practical Guide to Handling and Storage

Given their established stability, the handling and storage of potassium organotrifluoroborate salts are straightforward.[4]

-

Storage: These salts can be stored indefinitely at room temperature in well-sealed containers.[2][6] No special inert atmosphere is typically required for their long-term storage.

-

Handling: As crystalline solids, they are easy to weigh and dispense in air.[1] Standard laboratory practices, including the use of personal protective equipment, should always be followed.

-

Solubility: It is important to note that while stable, their solubility can vary. Potassium salts often have poor solubility in nonpolar organic solvents, being more soluble in methanol, acetonitrile, or water.[5] For applications requiring solubility in less polar media, tetrabutylammonium trifluoroborate salts can be utilized.[5]

Analytical Techniques for Water Content and Stability Assessment

To quantitatively assess the water content and confirm the stability of organotrifluoroborate salts, several analytical techniques are employed.

Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for determining trace amounts of water in a sample.[7][8] This method is highly selective for water and can quantify both free and bound water.[9] Both volumetric and coulometric KF titration methods can be applied, with the latter being particularly suited for samples with very low water content.[8][10]

Experimental Protocol: Coulometric Karl Fischer Titration

-

Instrument Preparation: The Karl Fischer titrator's cell is filled with the appropriate anolyte solution, typically containing sulfur dioxide, an iodide source, and a base like imidazole in an alcohol solvent.[10] The instrument is then conditioned to remove any residual moisture.

-

Sample Preparation: A precisely weighed amount of the organotrifluoroborate salt is introduced into the titration cell.

-

Titration: An electric current is applied to the anode, which generates iodine from the iodide in the anolyte. The generated iodine reacts stoichiometrically with any water present in the sample.

-

Endpoint Detection: The endpoint is reached when all the water has been consumed, and a slight excess of iodine is detected by a potentiometric sensor.[7]

-

Calculation: The total charge passed is used to calculate the amount of iodine generated, which directly corresponds to the amount of water in the sample according to Faraday's law.[10]

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the extent and rate at which a sample absorbs or desorbs a solvent, typically water.[11][12] This is an excellent method to characterize the hygroscopicity of a material by exposing it to a range of controlled humidity levels and measuring the corresponding change in mass.[13] For organotrifluoroborate salts, DVS analysis would be expected to show minimal mass change across a wide humidity range, confirming their non-hygroscopic nature.

Experimental Protocol: Dynamic Vapor Sorption Analysis

-

Sample Preparation: A small, accurately weighed sample of the organotrifluoroborate salt is placed in the DVS instrument's microbalance.

-

Equilibration: The sample is typically dried under a stream of dry nitrogen to establish a baseline mass.

-

Humidity Cycling: The relative humidity (RH) of the gas flowing over the sample is increased in a stepwise manner (e.g., from 0% to 95% RH in 10% increments). At each step, the sample mass is continuously monitored until it reaches equilibrium.[12]

-

Desorption: Following the sorption phase, the RH is decreased in a similar stepwise manner to measure desorption.[12]

-

Data Analysis: The change in mass at each RH step is plotted to generate a sorption-desorption isotherm, which provides a visual representation of the material's interaction with moisture.[13]

Analytical Technique Principle Information Obtained Relevance to Organotrifluoroborates Karl Fischer Titration Titration with iodine that reacts stoichiometrically with water.[7] Precise quantification of total water content (free and bound).[9] Confirms low to negligible water content, supporting their non-hygroscopic nature. Dynamic Vapor Sorption Gravimetric measurement of mass change with varying humidity.[11] Sorption/desorption isotherms, kinetics of water uptake, hygroscopicity classification.[12][13] Demonstrates stability and lack of significant water uptake under humid conditions. X-ray Crystallography Diffraction of X-rays by a crystal lattice.[14] Three-dimensional atomic and molecular structure.[14] Can definitively determine the absence of water molecules in the crystal structure, or characterize any potential hydrate forms.[15]

X-ray Crystallography